molecular formula C18H18BrNO3 B11172758 Propyl 4-{[(4-bromophenyl)acetyl]amino}benzoate

Propyl 4-{[(4-bromophenyl)acetyl]amino}benzoate

Cat. No.: B11172758
M. Wt: 376.2 g/mol
InChI Key: XTZFUXRGQFBLJD-UHFFFAOYSA-N
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Description

PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a bromophenyl group, and an acetamido group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.

    Acetamidation: The 4-bromophenylacetic acid is then reacted with acetic anhydride to form 4-bromo-2-acetamidophenylacetic acid.

    Esterification: The final step involves the esterification of 4-bromo-2-acetamidophenylacetic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Bromophenyl ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The acetamido group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOIC ACID: Similar structure but lacks the propyl ester group.

    4-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE: Similar structure with a chlorine atom instead of bromine.

    4-[2-(4-METHOXYPHENYL)ACETAMIDO]BENZOATE: Similar structure with a methoxy group instead of bromine.

Uniqueness

PROPYL 4-[2-(4-BROMOPHENYL)ACETAMIDO]BENZOATE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

propyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C18H18BrNO3/c1-2-11-23-18(22)14-5-9-16(10-6-14)20-17(21)12-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H,20,21)

InChI Key

XTZFUXRGQFBLJD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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